molecular formula C17H16NP B12798202 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole CAS No. 36720-80-6

2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole

Cat. No.: B12798202
CAS No.: 36720-80-6
M. Wt: 265.29 g/mol
InChI Key: FWQHQFDNLAQLTN-UHFFFAOYSA-N
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Description

2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is a heterocyclic compound that features a unique structure combining an indole ring with a phosphinino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinino group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphinino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole: Similar structure but lacks the phosphinino group.

    2-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo(4,3-b)indole: Another similar compound with a different heterocyclic ring.

Uniqueness

2-Phenyl-2,3,4,5-tetrahydro-1H-phosphinino(4,3-b)indole is unique due to the presence of the phosphinino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

36720-80-6

Molecular Formula

C17H16NP

Molecular Weight

265.29 g/mol

IUPAC Name

2-phenyl-1,3,4,5-tetrahydrophosphinino[4,3-b]indole

InChI

InChI=1S/C17H16NP/c1-2-6-13(7-3-1)19-11-10-17-15(12-19)14-8-4-5-9-16(14)18-17/h1-9,18H,10-12H2

InChI Key

FWQHQFDNLAQLTN-UHFFFAOYSA-N

Canonical SMILES

C1CP(CC2=C1NC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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